An In-depth Technical Guide to 2',6'-Difluoro-3'-methylacetophenone (CAS: 261763-31-9)
An In-depth Technical Guide to 2',6'-Difluoro-3'-methylacetophenone (CAS: 261763-31-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific and experimental data for 2',6'-Difluoro-3'-methylacetophenone (CAS: 261763-31-9) is limited in publicly available literature. This guide provides the available core data for this compound and presents detailed experimental protocols and application data for the closely related, well-documented isomer, 2',3'-Difluoro-4'-methylacetophenone (CAS: 261763-30-8) , as a representative case study. This information is intended to offer insights into the general characteristics and potential applications of difluoro-methylacetophenone derivatives.
Core Data for 2',6'-Difluoro-3'-methylacetophenone
This section provides the fundamental identifiers for the target compound, 2',6'-Difluoro-3'-methylacetophenone.
| Identifier | Value |
| CAS Number | 261763-31-9[1][2] |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone[1] |
| Molecular Formula | C9H8F2O[1][2] |
| Molecular Weight | 170.16 g/mol [2] |
| Synonyms | 1-acetyl-2,6-difluoro-3-methylbenzene, 1-(2,6-difluoro-3-methylphenyl)ethanone[1] |
Case Study: 2',3'-Difluoro-4'-methylacetophenone (CAS: 261763-30-8)
As a case study, this section details the properties, synthesis, and potential applications of the structural isomer, 2',3'-Difluoro-4'-methylacetophenone. This compound serves as a valuable intermediate in the synthesis of biologically active molecules.[3] The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2',3'-Difluoro-4'-methylacetophenone.
| Property | Value |
| Molecular Weight | 170.156 g/mol [4] |
| Density | 1.168 g/cm³[4] |
| Boiling Point | 221.7 °C at 760 mmHg[4] |
| Flash Point | 83.4 °C[4] |
| Molecular Formula | C9H8F2O[4][5][6] |
Experimental Protocols
A common method for the synthesis of 2',3'-Difluoro-4'-methylacetophenone is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene.[7]
Materials:
-
1,2-difluoro-3-methylbenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.2 eq.) to the flask, followed by anhydrous DCM to create a suspension.
-
Reagent Addition: Add a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature between 0-5 °C. Vigorous stirring is essential.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-45 °C for 1-2 hours.[7]
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.[7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2',3'-Difluoro-4'-methylacetophenone.[7]
2',3'-Difluoro-4'-methylacetophenone is a key building block for the synthesis of chalcones, which are known for their wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[3][8]
Materials:
-
2',3'-Difluoro-4'-methylacetophenone (1.0 eq.)
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) (1.0-1.2 eq.)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Dilute hydrochloric acid (HCl) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',3'-Difluoro-4'-methylacetophenone (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours or until a precipitate forms. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.[3]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[3]
-
Characterization: Characterize the purified chalcone using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[3]
Potential Applications in Drug Discovery
Derivatives of difluoro-methylacetophenones, particularly chalcones, are of interest for their potential to modulate inflammatory pathways.[3] One of the key signaling pathways implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[9] Chalcones have been shown to inhibit the NF-κB signaling pathway, which can suppress the growth and survival of cancer cells and reduce inflammation.[9][10][11]
Safety Information
| Precautionary Measure | Description |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[12][13][14] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, and open flames.[12][13][14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2',6'-Difluoro-3'-methylacetophenone,(CAS# 261763-31-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. 2',3'-difluoro-4'-methylacetophenone | CAS 261763-30-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. fishersci.fr [fishersci.fr]
- 14. cdhfinechemical.com [cdhfinechemical.com]
